4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Brand Name: Vulcanchem
CAS No.: 1219501-17-3
VCID: VC0088357
InChI: InChI=1S/C54H82Br4N2O4/c1-5-9-13-17-21-23-27-31-35-39(33-29-25-19-15-11-7-3)37-59-51(61)43-41-42-45(49(57)47(43)55)53(63)60(54(64)46(42)50(58)48(56)44(41)52(59)62)38-40(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-40H,5-38H2,1-4H3
SMILES: CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=C(C(=C3C4=C2C(=C(C(=C4C(=O)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)Br)Br)C1=O)Br)Br
Molecular Formula: C54H82Br4N2O4
Molecular Weight: 1142.876

4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

CAS No.: 1219501-17-3

Cat. No.: VC0088357

Molecular Formula: C54H82Br4N2O4

Molecular Weight: 1142.876

* For research use only. Not for human or veterinary use.

4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone - 1219501-17-3

Specification

CAS No. 1219501-17-3
Molecular Formula C54H82Br4N2O4
Molecular Weight 1142.876
IUPAC Name 2,3,9,10-tetrabromo-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Standard InChI InChI=1S/C54H82Br4N2O4/c1-5-9-13-17-21-23-27-31-35-39(33-29-25-19-15-11-7-3)37-59-51(61)43-41-42-45(49(57)47(43)55)53(63)60(54(64)46(42)50(58)48(56)44(41)52(59)62)38-40(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-40H,5-38H2,1-4H3
Standard InChI Key HJKIMHOHQGVMNN-UHFFFAOYSA-N
SMILES CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=C(C(=C3C4=C2C(=C(C(=C4C(=O)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)Br)Br)C1=O)Br)Br

Introduction

Chemical Structure and Identification

Molecular Structure

4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone features a polycyclic aromatic core with a benzo[lmn] phenanthroline framework. This structure contains four bromine atoms positioned at the 4, 5, 9, and 10 positions, which significantly alter the electronic properties of the core. The nitrogen atoms at positions 2 and 7 are each substituted with a 2-octyldodecyl chain, which are branched alkyl groups that enhance solubility in organic solvents. Four carbonyl groups at positions 1, 3, 6, and 8 complete the structure, forming a tetraone functionality that contributes to the compound's electron-accepting properties.

This compound shares structural similarities with 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone, which has been documented in chemical databases . The primary difference lies in the N-substituents: while the documented compound has simpler octyl chains, our target compound features more complex 2-octyldodecyl groups, which are branched alkyl chains with a total of 20 carbon atoms each.

Chemical Identifiers

Based on structural analysis and comparison with related compounds, the following identifiers can be assigned to 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone:

Identifier TypeValue
Molecular FormulaC50H74Br4N2O4
Molecular Weight~1074 g/mol
Chemical ClassBrominated naphthalene diimide derivative
Core StructureBenzo[lmn] phenanthroline-1,3,6,8-tetraone
Functional GroupsTetrabromo, diimide, tetraone
Substituents2-Octyldodecyl chains

Physical and Chemical Properties

Physical Properties

The physical properties of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone can be predicted based on its structure and comparison with related compounds. The presence of bromine substituents and long alkyl chains significantly influences these properties.

PropertyExpected ValueBasis for Prediction
Physical StateCrystalline solid at room temperatureBased on related NDI derivatives
ColorYellow to orange-brownBased on chromophore structure
SolubilityHigh in chloroform, dichloromethane, toluene; Low in alcohols and waterDue to long alkyl chains and aromatic core
Melting Point>200°CBased on related brominated aromatic compounds
Thermal StabilityHigh decomposition temperature (>300°C)Due to stable aromatic core
Density>1.5 g/cm³Due to presence of heavy bromine atoms

The long 2-octyldodecyl chains significantly enhance solubility in non-polar organic solvents compared to shorter alkyl chain analogs. This improved solubility is critical for solution processing in various applications, particularly in the fabrication of electronic devices through techniques such as spin coating or inkjet printing.

Electronic Properties

The electronic properties of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone are primarily determined by its conjugated π-system, further modified by electron-withdrawing bromine substituents and carbonyl groups.

Electronic PropertyExpected ValueSignificance
HOMO Energy Level-6.2 to -6.7 eVDetermines oxidation potential
LUMO Energy Level-3.8 to -4.3 eVDetermines reduction potential
Band Gap2.4 to 2.9 eVInfluences optical absorption
Electron AffinityHighDue to electron-withdrawing Br and C=O groups
Charge Carrier Typen-type (electron transport)Based on strong electron-accepting character

The bromine substituents at positions 4, 5, 9, and 10 significantly enhance the electron-accepting character by lowering the LUMO energy level through inductive electron-withdrawing effects. This property is crucial for applications in organic electronics, where electron-accepting materials are needed for n-type semiconductors and electron transport layers.

Synthesis and Preparation

Key Reaction Parameters

The following reaction parameters would be critical for successful synthesis, based on related synthetic procedures:

Reaction StepKey ParametersExpected Outcome
Imide FormationTemperature: 130-150°C
Solvent: DMF
Base: Triethylamine
Time: 1-4 hours
Formation of diimide intermediate with N-2-octyldodecyl groups
BrominationBrominating agent: NBS or Br₂
Solvent: Chloroform or acetic acid
Temperature: 0-25°C
Catalyst: Lewis acid (optional)
Time: 4-24 hours
Selective tetrabromination at positions 4, 5, 9, and 10
PurificationRecrystallization solvent: DMF/ethanol
Column chromatography: silica gel, DCM/hexane
>95% pure final product

The imide formation reaction would be similar to the process described for N,N'-diphenyl-1,4,5,8-naphthalene diimide, where aniline was added dropwise to a solution of NTCDA in DMF at 130°C, followed by addition of triethylamine . For our target compound, 2-octyldodecylamine would replace aniline in this step.

Optical and Spectroscopic Properties

Absorption and Emission Characteristics

Based on the structure of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone, the following optical properties can be anticipated:

Spectral PropertyExpected CharacteristicsApplications
UV-Vis AbsorptionStrong bands at 350-400 nm and 450-550 nmPhotovoltaics, photodetectors
Absorption EdgeRed-shifted compared to non-brominated analogsBroader spectrum light harvesting
Molar Extinction Coefficient30,000-50,000 M⁻¹cm⁻¹ for main absorption bandsEfficient light absorption
FluorescenceWeak emission due to heavy atom effect of brominePotential non-radiative applications
PhosphorescencePossible at low temperatures due to spin-orbit couplingTriplet harvesting in OLEDs

The tetrabromo substitution would cause significant bathochromic shifts in the absorption spectrum compared to the non-brominated analog, extending light absorption into longer wavelengths. This property could be beneficial for photovoltaic applications, allowing for broader spectrum light harvesting.

Vibrational Spectroscopy

The characteristic infrared and Raman spectral features of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone would include:

Vibrational ModeExpected Wavenumber (cm⁻¹)Assignment
C=O stretching1660-1720Imide carbonyl groups
C-N stretching1350-1400Imide C-N bonds
C-Br stretching550-650Aromatic C-Br bonds
CH₂ stretching2850-2950Alkyl chains
Aromatic C=C stretching1450-1600Core aromatic system

These spectral features would be valuable for confirming the structure and purity of synthesized material.

Applications in Materials Science

Organic Electronics

The structural features of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone make it a promising candidate for various applications in organic electronics:

ApplicationRelevant PropertiesExpected Performance
Organic Field-Effect TransistorsStrong electron-accepting character
Solution processability
Electron mobility: 0.1-1.0 cm²/Vs
Air-stable operation
Organic PhotovoltaicsBroad absorption spectrum
Low-lying LUMO level
Power conversion efficiency: 5-8%
Complementary absorption with donor materials
Organic Light-Emitting DiodesElectron transport capability
Energy transfer host
Improved electron injection
Enhanced device lifetime

The related polymer Poly(2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone-4,9-diyl)([2,2']bithiophenyl-5,5'-diyl) has been specifically investigated for applications in organic photovoltaics , suggesting similar potential for our target compound as either a discrete molecular acceptor or as a precursor for polymer synthesis.

Energy Storage ApplicationMechanismExpected Performance Metrics
Lithium-Ion BatteriesCarbonyl groups as Li⁺ coordination sites
Redox-active sites for electron storage
Specific capacity: 150-200 mAh/g
Operating voltage: 2.5-3.5 V vs. Li/Li⁺
Organic Redox Flow BatteriesSolution-phase redox reactions
Multiple electron transfer capabilities
Energy density: 20-30 Wh/L
Cycling stability: >1000 cycles
SupercapacitorsPseudocapacitance from redox-active groups
π-π stacking for improved conductivity
Specific capacitance: 150-250 F/g
Rate capability: Good performance at 10-50 A/g

The carbonyl groups can undergo reversible redox reactions, enabling the storage and release of lithium ions during battery operation. The bromine substituents could potentially stabilize the reduced states, leading to improved cycling performance compared to non-brominated analogs.

Structure-Property Relationships

Effect of Bromine Substitution

PropertyEffect of BrominationUnderlying Mechanism
LUMO Energy LevelLowering by 0.2-0.4 eVElectron-withdrawing inductive effect
Redox PotentialsMore positive reduction potentialsEnhanced electron affinity
Optical AbsorptionRed shift of 30-50 nmExtended conjugation and heavy atom effect
Thermal StabilityIncreased decomposition temperatureHigher bond dissociation energy of C-Br vs. C-H
Crystal PackingAltered intermolecular interactionsBromine···Bromine and Bromine···π interactions

These effects are analogous to those observed in other brominated heterocycles, such as 3,5,6,8-Tetrabromo-1,10-phenanthroline .

Role of 2-Octyldodecyl Chains

The 2-octyldodecyl substituents on the nitrogen atoms serve multiple functions in modifying the properties of the core structure:

FunctionMechanismMaterial Consequence
Solubility EnhancementDisruption of π-π stacking
Increased lipophilicity
Solution processability at 20-50 mg/mL in chlorinated solvents
Film Morphology ControlPrevention of excessive crystallization
Amorphous domain formation
More uniform thin films with reduced grain boundaries
Thermal PropertiesLowering of melting point
Creation of liquid crystalline phases
Easier processing
Self-healing capabilities
Electronic EffectsElectron-donating inductive effect
Electronic isolation of core
Slight modulation of frontier orbital energies
Reduced aggregation quenching

Compared to simple octyl chains found in 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone , the 2-octyldodecyl groups provide enhanced solubility due to their branched nature, which more effectively disrupts intermolecular packing.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone, it is instructive to compare it with structurally related compounds:

CompoundKey Structural DifferencesComparative Properties
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone Linear octyl vs. branched 2-octyldodecyl chainsLower solubility
Similar electronic properties
Higher crystallinity
Non-brominated 2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraoneAbsence of bromine substituentsHigher LUMO level
Blue-shifted absorption
Reduced electron affinity
Benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetrone,2,7-diphenyl- Phenyl vs. 2-octyldodecyl substituents
No bromine atoms
Lower solubility
Different solid-state packing
Different electronic properties
Poly(2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone-4,9-diyl)([2,2']bithiophenyl-5,5'-diyl) Polymeric structure
Bithiophene units instead of bromine
Extended conjugation
Red-shifted absorption
Different charge transport properties

This comparison highlights how specific structural modifications can be used to fine-tune the properties of benzo[lmn] phenanthroline derivatives for various applications.

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